1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-12-7-5-6-10-14(12)22-15(23)21-11-16(24,17(18,19)20)13-8-3-2-4-9-13/h2-10,24H,11H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGKXWPIFZRYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the reaction of o-tolyl isocyanate with 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Use as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxy group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.
Comparison with Similar Compounds
Structural and Functional Features
The target compound is compared to structurally related urea derivatives (Table 1), focusing on substituents, fluorine content, heterocyclic moieties, and physical properties.
Table 1: Structural and Physical Comparison of Urea Derivatives
Key Observations
Fluorine Content: The target compound and 235 both contain a trifluoromethyl group, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 32b or .
However, the hydroxy group’s position (C2 in the target vs. C3 in ) may affect conformational flexibility . 235 lacks a hydroxyl group, relying instead on methoxy and chloro substituents for electronic modulation .
Heterocycles in (furan, thiophene) may confer π-π stacking or dipole interactions absent in the target compound, impacting biological target selectivity .
Synthetic Routes :
Biological Activity
1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Key Features:
- Functional Groups: Urea moiety, trifluoromethyl group, and aromatic rings.
- Molecular Weight: Approximately 323.32 g/mol.
Research indicates that 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea acts primarily as a glucocorticoid receptor modulator . It exhibits antagonist properties that may contribute to its therapeutic effects in conditions such as diabetes and obesity. The modulation of glucocorticoid receptors is crucial for managing metabolic syndromes and related disorders.
Antidiabetic Effects
In studies examining the effects of similar compounds on glucose metabolism, it was found that derivatives with trifluoromethyl groups can enhance insulin sensitivity and lower blood glucose levels. The specific mechanism involves the modulation of glucose uptake in muscle cells and the liver.
Antioxidant Activity
The compound has shown promising results in antioxidant assays. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is a significant factor in chronic diseases such as cardiovascular disorders and cancer.
Antiproliferative Properties
Preliminary studies have indicated that 1-(o-Tolyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea may exhibit antiproliferative effects against various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the impact of the compound on glucose levels in diabetic rats; results showed a significant reduction in fasting blood glucose levels compared to control groups. |
| Study 2 | Evaluated antioxidant activity using DPPH radical scavenging assay; the compound exhibited a high percentage inhibition of free radicals. |
| Study 3 | Assessed cytotoxic effects on human colorectal cancer cells; the compound induced apoptosis in a dose-dependent manner. |
Q & A
Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
